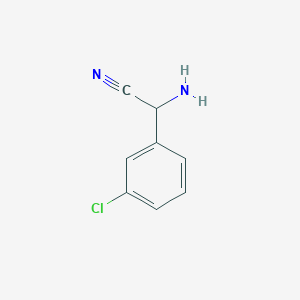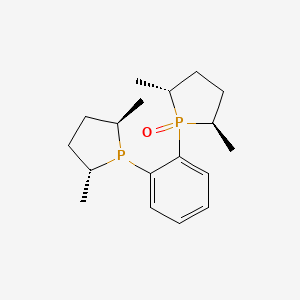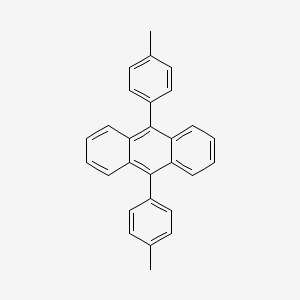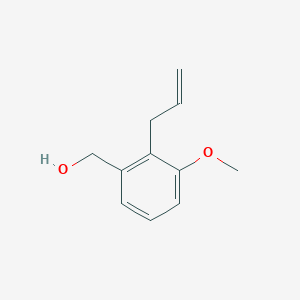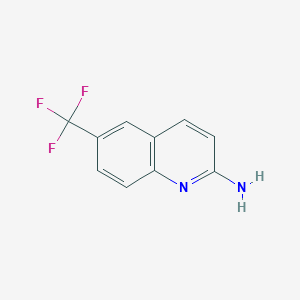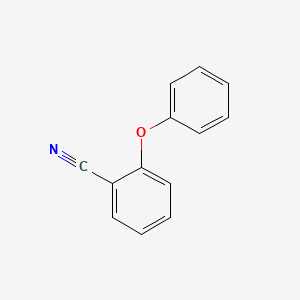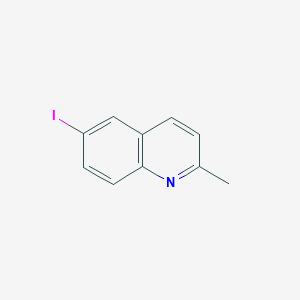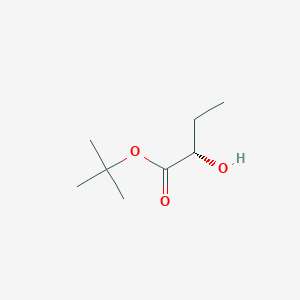
(-)-tert-Butyl (S)-2-hydroxybutyrate
Overview
Description
(-)-tert-Butyl (S)-2-hydroxybutyrate: is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing (-)-tert-Butyl (S)-2-hydroxybutyrate involves the esterification of (S)-2-hydroxybutyric acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification methods but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-tert-Butyl (S)-2-hydroxybutyrate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the tert-butyl group.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: (-)-tert-Butyl (S)-2-hydroxybutyrate is used as a chiral building block in the synthesis of various chiral intermediates, which are essential in the production of enantiomerically pure pharmaceuticals.
Biology:
Enzyme Studies: The compound is used in studies involving enzymes that catalyze esterification and hydrolysis reactions, providing insights into enzyme specificity and mechanism.
Medicine:
Drug Development: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and is involved in the development of drugs targeting specific biological pathways.
Industry:
Materials Science: The compound is used in the production of polymers and other materials with specific properties, such as biodegradability and biocompatibility.
Mechanism of Action
The mechanism by which (-)-tert-Butyl (S)-2-hydroxybutyrate exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate that undergoes esterification or hydrolysis. The molecular targets and pathways involved include:
Enzyme Active Sites: The compound interacts with the active sites of enzymes, leading to the formation or cleavage of ester bonds.
Biological Pathways: In drug development, it targets specific biological pathways by acting as a precursor to active compounds that modulate these pathways.
Comparison with Similar Compounds
tert-Butyl ®-2-hydroxybutyrate: The enantiomer of (-)-tert-Butyl (S)-2-hydroxybutyrate, which has a different three-dimensional arrangement and may exhibit different biological activities.
tert-Butyl 2-hydroxypropionate: A similar ester with a shorter carbon chain, used in similar applications but with different properties.
tert-Butyl 2-hydroxyisobutyrate: Another related compound with a branched carbon chain, used in organic synthesis and materials science.
Uniqueness:
Chirality: The specific (S)-configuration of this compound makes it unique and valuable in the synthesis of enantiomerically pure compounds.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLOYNUXQZAPJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530956 | |
| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37787-90-9 | |
| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


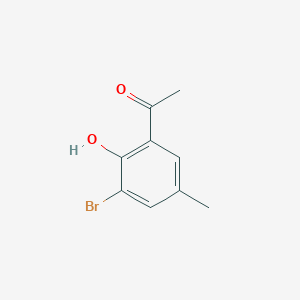
![Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1600750.png)
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
